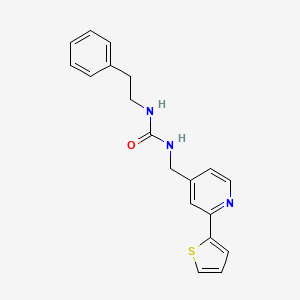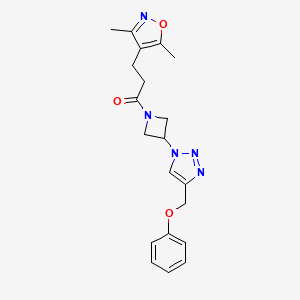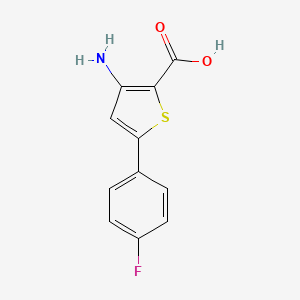![molecular formula C27H24N2O2S B2670645 3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223826-33-2](/img/structure/B2670645.png)
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under normal conditions (solid, liquid, gas), smell, taste, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used can include spectroscopy (like NMR or IR), crystallography, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about its reactivity, what other compounds it can form, the conditions under which it reacts, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical properties .Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
Crystal Structure and DFT Studies : Research on similar quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, has involved detailed structural analysis using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. These studies provide a foundation for understanding the molecular geometry, electronic properties, and potential reactivity of quinoline carboxamides (Polo-Cuadrado et al., 2021).
Synthetic Routes : Various synthetic routes for quinoline and its derivatives have been explored, including reactions involving quinoline-6-amine, furan-2-carbonyl chloride, and subsequent electrophilic substitution reactions. These methods highlight the versatility of quinoline derivatives in chemical synthesis and their potential functionalization (El’chaninov & Aleksandrov, 2017).
Applications in Material Science and Medicine
Antitumor Activity : A notable application of quinoline derivatives is in the development of antitumor agents. For example, derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic properties against various cancer cell lines, highlighting the potential of quinoline carboxamides in medicinal chemistry and oncology research (Deady et al., 2003).
Antimicrobial and Antioxidant Activities : Novel heterocyclic compounds, including those with quinoline frameworks, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents and antioxidants (Khalifa et al., 2015).
Advanced Material Applications
Polyamides with Quinoxaline Moieties : The synthesis of polyamides incorporating quinoline derivatives demonstrates their utility in creating advanced materials with potential applications in electronics, photonics, and as functional coatings, given their excellent thermal stability and specific optical properties (Patil et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-17-11-12-19(15-18(17)2)24-22-16-29-23-10-4-3-9-21(23)25(22)32-26(24)27(30)28-13-5-7-20-8-6-14-31-20/h3-4,6,8-12,14-16H,5,7,13H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFGFIHCNQLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NCCCC5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)
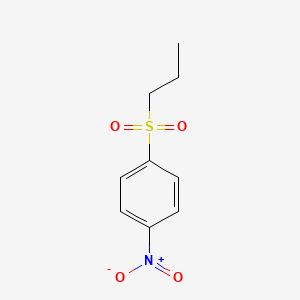
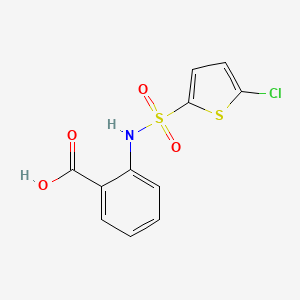
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)
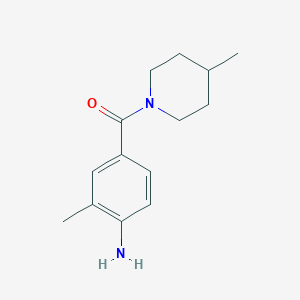
![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)
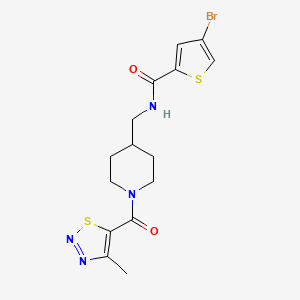
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)
